molecular formula C8H8BrNO2 B3381966 1-(1-Bromoethyl)-3-nitrobenzene CAS No. 29067-55-8

1-(1-Bromoethyl)-3-nitrobenzene

Cat. No. B3381966
CAS RN: 29067-55-8
M. Wt: 230.06 g/mol
InChI Key: CBTKUSGOSLITSO-UHFFFAOYSA-N
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Description

1-Bromoethyl is a bromoalkane that is ethane in which one of the hydrogens is replaced by a bromo group . It is used in the synthesis of various organic compounds .


Synthesis Analysis

1-Bromoethyl can be synthesized through various methods. One such method is the Barbier reaction, which uses readily available allyl or benzyl bromides and aromatic aldehydes or ketones as starting materials to generate allylic or benzylic alcohols .


Molecular Structure Analysis

The molecular formula of 1-Bromoethyl is C2H4Br, and it has a molecular weight of 108.96 g/mol .


Chemical Reactions Analysis

Benzene, a component of the compound, is known for its stability and resistance to reactions. For example, it is unreactive towards bromine, unlike alkenes which rapidly add bromine .


Physical And Chemical Properties Analysis

1-Bromoethyl is a liquid at room temperature. It has a specific gravity of 1.36 and a refractive index of 1.56 .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

1-(1-Bromoethyl)-3-nitrobenzene has been employed in controlled radical polymerization of styrene . This process is used to create a wide range of polymers with specific properties.

Asymmetric Esterification of Benzoic Acid

This compound is used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . This reaction is important in the production of various pharmaceuticals and fine chemicals.

Synthesis of Bromine Terminated Polyp-methoxystyrene

1-(1-Bromoethyl)-3-nitrobenzene is used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene . This polymer has potential applications in the development of advanced materials.

Synthesis of Polystyrene

Similarly, this compound is also used as an initiator in the synthesis of polystyrene via atom transfer radical polymerization . Polystyrene is a common plastic material used in a variety of applications, from packaging materials to laboratory equipment.

Safety and Hazards

1-Bromoethyl is a flammable liquid and vapor. It causes skin irritation and is toxic to aquatic life with long-lasting effects .

Future Directions

As for the future directions, 1-Bromoethyl and similar compounds continue to be of interest in the field of organic synthesis. They are used as intermediates in the synthesis of more complex molecules, and research is ongoing to develop more efficient and environmentally friendly methods for their synthesis and use .

properties

IUPAC Name

1-(1-bromoethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTKUSGOSLITSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Bromoethyl)-3-nitrobenzene

CAS RN

29067-55-8
Record name 1-(1-bromoethyl)-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

26.15 g (156 mmol) of 1-(3-nitrophenyl)ethanol are dissolved in 130 ml of glacial acetic acid, and 55 ml (313 mmol) of 33% HBr in glacial acetic acid are added dropwise with ice cooling. The reaction mixture is stirred at room temperature for 5 days. The mixture is subsequently diluted with 300 ml of DCM, washed with 3×200 ml of H2O and 200 ml of saturated NaHCO3 solution, dried over sodium sulfate and evaporated to dryness, and the residue is crystallised from petroleum ether.
Quantity
26.15 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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